2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile
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Overview
Description
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group attached to a benzoyl moiety, which is further connected to a 3-methylbutanenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile typically involves multiple steps. One common approach starts with the preparation of 4-(tert-butyldimethylsilyloxy)benzaldehyde, which is then subjected to further reactions to introduce the nitrile and methyl groups. The reaction conditions often involve the use of specific reagents such as tert-butyldimethylsilyl chloride and imidazole in solvents like dimethylformamide .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, influencing the reactivity of the benzoyl and nitrile moieties. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Shares the tert-butyldimethylsilyloxy group and benzoyl structure.
tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group but different core structure.
tert-Butyldimethylsilyloxyphenylboronic acid: Contains the same silyloxy group but different functional groups.
Uniqueness
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the nitrile and tert-butyldimethylsilyloxy groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
1184915-27-2 |
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Molecular Formula |
C18H27NO2Si |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxybenzoyl]-3-methylbutanenitrile |
InChI |
InChI=1S/C18H27NO2Si/c1-13(2)16(12-19)17(20)14-8-10-15(11-9-14)21-22(6,7)18(3,4)5/h8-11,13,16H,1-7H3 |
InChI Key |
OADUERAAKQEVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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